molecular formula C6H7N3S B3070194 3-isothiocyanato-1,5-dimethyl-1H-pyrazole CAS No. 1001500-57-7

3-isothiocyanato-1,5-dimethyl-1H-pyrazole

Cat. No. B3070194
CAS RN: 1001500-57-7
M. Wt: 153.21 g/mol
InChI Key: DJYHJWKHROPPBE-UHFFFAOYSA-N
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Description

“3-isothiocyanato-1,5-dimethyl-1H-pyrazole” is a chemical compound with the molecular formula C6H7N3S . It has an average mass of 153.205 Da and a monoisotopic mass of 153.036072 Da . It is also known by other names such as AKOS B019555 and ART-CHEM-BB B019555 .


Synthesis Analysis

The synthesis of related compounds like 1-cyanoacetyl-3,5-dimethylpyrazole involves treating a solution of cyanoacethydrazide in dilute aqueous HCl with an alcoholic solution of acetylacetone . An improved procedure has been proposed, affording azolide 1 in 91% yield in an aqueous medium in the presence of catalytic amounts of HCl .


Molecular Structure Analysis

The molecular structure of “3-isothiocyanato-1,5-dimethyl-1H-pyrazole” consists of 6 carbon atoms, 7 hydrogen atoms, 3 nitrogen atoms, and 1 sulfur atom .


Chemical Reactions Analysis

Cyanoacetylpyrazole 1 is an effective reagent for accessing cyanoacetamides from heterocyclic amines with reduced nucleophilicity . The reactions of 2-aminothiazoles, 5-aminopyrazoles, 2-amino-1,3,4-thiadiazoles, and Gewald aminothiophenes with azolide 1 lead to the formation of the corresponding cyanoacetamides in high yields .

Scientific Research Applications

Anticancer Activity

Research has shown that derivatives of 3,5-dimethyl-1H-pyrazole, when reacted with phenyl isothiocyanate, can lead to compounds with potential anticancer activities. This includes the synthesis of thiazole derivatives and pyrazolopyrimidines, which were evaluated for their anticancer properties. The study suggests that these compounds could serve as a basis for developing new anticancer agents (Metwally, Abdelrazek, & Eldaly, 2016).

Antimicrobial and Anti-inflammatory Activities

Isoxazoline and pyrrolo[3,4-d]isoxazole-4,6-dione derivatives, as well as pyrazolo[3,4-d]pyridazines and pyrazolo[1,5-a]pyrimidines, synthesized from reactions involving 3,5-dimethyl-1H-pyrazole derivatives, have been found to exhibit good antimicrobial, anti-inflammatory, and analgesic activities. These findings highlight the versatility of 3,5-dimethyl-1H-pyrazole derivatives in synthesizing compounds with potential pharmaceutical applications (Zaki, Sayed, & Elroby, 2016).

Corrosion Inhibition

Compounds derived from 3,5-dimethyl-1H-pyrazole have been studied for their corrosion inhibition properties. Specifically, 2-(3-methyl-1H-pyrazol-5-yl) pyridine, a derivative, has shown significant efficiency in inhibiting steel corrosion in hydrochloric acid solutions. This suggests potential applications of these derivatives in protecting metals against corrosion (Bouklah, Attayibat, Hammouti, Ramdani, Radi, & Benkaddour, 2005).

Synthetic Methodologies

Research on the methylation of 5-amino-3-methylthio-1H-pyrazole derivatives has provided insights into the synthesis of a wide variety of pyrazole derivatives. This work contributes to the broader understanding of synthetic methodologies that can be applied to produce compounds with potential biological and industrial applications (Ren, Wu, Hu, Zou, & Yang, 2010).

Herbicidal Activity

The combination of isothiocyanates with substituted pyrazoles has led to the development of novel compounds exhibiting significant herbicidal activities. Some of these compounds, particularly when applied to various weeds, have shown efficacy comparable to existing herbicides, indicating their potential as new agricultural agents (Wu, Feng, Lin, & Zhang, 2012).

properties

IUPAC Name

3-isothiocyanato-1,5-dimethylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3S/c1-5-3-6(7-4-10)8-9(5)2/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJYHJWKHROPPBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)N=C=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501271974
Record name 3-Isothiocyanato-1,5-dimethyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501271974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-isothiocyanato-1,5-dimethyl-1H-pyrazole

CAS RN

1001500-57-7
Record name 3-Isothiocyanato-1,5-dimethyl-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1001500-57-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Isothiocyanato-1,5-dimethyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501271974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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